Cas no 4815-99-0 (2-Brom-4,5-dihydroxy-benzaldehyd)

2-Bromo-4,5-dihydroxybenzaldehyde is a brominated aromatic aldehyde featuring hydroxyl substituents at the 4- and 5-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and hydroxyl groups enhances its reactivity, enabling selective functionalization through electrophilic substitution or nucleophilic displacement reactions. Its dihydroxybenzaldehyde structure also makes it suitable for chelation and coordination chemistry. The product is typically handled under controlled conditions due to its sensitivity to oxidation. High purity grades are available for research and industrial applications requiring precise stoichiometric control.
2-Brom-4,5-dihydroxy-benzaldehyd structure
4815-99-0 structure
Product name:2-Brom-4,5-dihydroxy-benzaldehyd
CAS No:4815-99-0
MF:C7H5BrO3
MW:217.016801595688
CID:2001073
PubChem ID:11321900

2-Brom-4,5-dihydroxy-benzaldehyd Chemical and Physical Properties

Names and Identifiers

    • 2-Brom-4,5-dihydroxy-benzaldehyd
    • 2-bromo-4,5-dihydroxy-benzaldehyde
    • 2-bromo-4,5-dihydroxybenzoaldehyde
    • 3,4-dihydroxy-6-bromobenzaldehyde
    • 6-Brom-protocatechualdehyd
    • 2-bromo-4,5-dihydroxybenzaldehyde
    • DTXSID10462296
    • 4815-99-0
    • SCHEMBL2336761
    • CS-0498421
    • Benzaldehyde, 2-bromo-4,5-dihydroxy-
    • G74952
    • Inchi: InChI=1S/C7H5BrO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H
    • InChI Key: JXHKKMRNIFLPBR-UHFFFAOYSA-N
    • SMILES: C1=C(C(=CC(=C1O)O)Br)C=O

Computed Properties

  • Exact Mass: 215.94221g/mol
  • Monoisotopic Mass: 215.94221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 57.5Ų

2-Brom-4,5-dihydroxy-benzaldehyd Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1569085-5g
2-Bromo-4,5-dihydroxybenzaldehyde
4815-99-0 98%
5g
¥7680.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1569085-250mg
2-Bromo-4,5-dihydroxybenzaldehyde
4815-99-0 98%
250mg
¥1470.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1569085-100mg
2-Bromo-4,5-dihydroxybenzaldehyde
4815-99-0 98%
100mg
¥882.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1569085-1g
2-Bromo-4,5-dihydroxybenzaldehyde
4815-99-0 98%
1g
¥2961.00 2024-05-12

2-Brom-4,5-dihydroxy-benzaldehyd Related Literature

Additional information on 2-Brom-4,5-dihydroxy-benzaldehyd

Recent Advances in the Study of 2-Bromo-4,5-dihydroxy-benzaldehyde (CAS: 4815-99-0) and Its Applications in Chemical Biology and Medicine

2-Bromo-4,5-dihydroxy-benzaldehyde (CAS: 4815-99-0) is a brominated benzaldehyde derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique bromo and dihydroxy functional groups, has been the subject of numerous studies exploring its synthetic utility, biological activity, and therapeutic potential. In this research brief, we summarize the latest findings related to this compound, focusing on its chemical properties, biological effects, and emerging applications in drug discovery and development.

Recent studies have highlighted the role of 2-Bromo-4,5-dihydroxy-benzaldehyde as a versatile building block in organic synthesis. Its reactive aldehyde group and bromo substituent make it an attractive intermediate for the construction of complex heterocyclic compounds, which are often found in bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel benzofuran derivatives with potent anti-inflammatory properties. The researchers utilized the bromo group for further functionalization, leading to compounds with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition.

In addition to its synthetic utility, 2-Bromo-4,5-dihydroxy-benzaldehyde has shown promising biological activities. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its antimicrobial effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and molecular docking studies. Furthermore, its antioxidant properties, likely due to the dihydroxy groups, have been investigated for potential applications in mitigating oxidative stress-related diseases.

The compound's mechanism of action at the molecular level has also been a focus of recent research. Computational studies have revealed that 2-Bromo-4,5-dihydroxy-benzaldehyde can interact with various protein targets, including kinases and transcription factors. A 2023 Nature Communications paper described its ability to modulate the activity of hypoxia-inducible factor (HIF-1α), suggesting potential applications in cancer therapy. These findings have spurred interest in developing analogs with improved pharmacokinetic properties and target specificity.

Despite these advances, challenges remain in the development of 2-Bromo-4,5-dihydroxy-benzaldehyde-based therapeutics. Issues such as poor solubility and metabolic stability need to be addressed through structural optimization. Recent work in European Journal of Medicinal Chemistry (2024) has explored prodrug strategies and formulation approaches to overcome these limitations. Additionally, the compound's toxicity profile requires further investigation to ensure its safety for potential clinical applications.

In conclusion, 2-Bromo-4,5-dihydroxy-benzaldehyde (CAS: 4815-99-0) represents a promising scaffold in chemical biology and medicinal chemistry. Its unique structural features enable diverse biological activities and synthetic applications. Ongoing research continues to uncover new dimensions of its potential, particularly in the areas of antimicrobial development and cancer therapeutics. As our understanding of its molecular interactions deepens, we anticipate the emergence of more sophisticated derivatives with enhanced therapeutic properties in the coming years.

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